

The Discovery and Stereoselective Synthesis of Dec-5-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dec-5-ene

Cat. No.: B1669984

[Get Quote](#)

Abstract

Dec-5-ene, a simple symmetrical alkene with the chemical formula $C_{10}H_{20}$, exists as two geometric isomers: (Z)-**Dec-5-ene** (cis) and (E)-**Dec-5-ene** (trans). While not a pharmaceutical agent itself, its synthesis serves as a fundamental model for stereoselective alkene production, a critical process in the synthesis of complex organic molecules, including various drug candidates. This technical guide provides a comprehensive overview of the synthesis of **Dec-5-ene**, beginning with a plausible early, non-stereoselective approach and advancing to modern, highly stereoselective methods. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction to Dec-5-ene

Dec-5-ene is an internal, unfunctionalized alkene. The presence of the double bond at the C5 position results in two distinct geometric isomers, (E)- and (Z)-**Dec-5-ene**, which exhibit different physical and spectroscopic properties. The controlled synthesis of each isomer is a classic problem in organic chemistry that showcases various powerful synthetic methodologies. The principles demonstrated in the stereoselective synthesis of **Dec-5-ene** are broadly applicable to the construction of more complex molecules where precise control of alkene geometry is paramount.

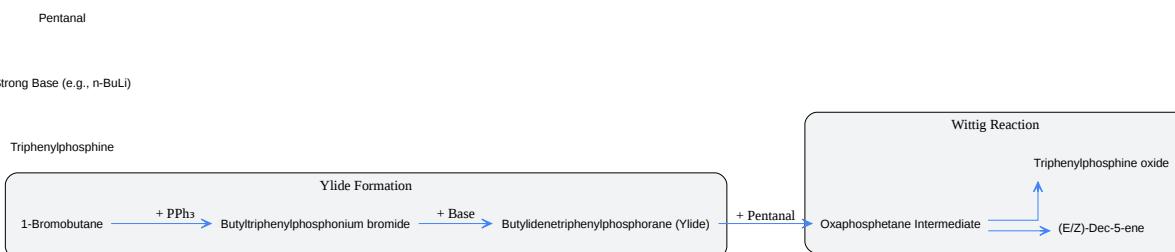
Quantitative Data Summary

The physical and spectroscopic properties of the (E) and (Z) isomers of **Dec-5-ene** are summarized below for easy comparison.

Table 1: Physical Properties of Dec-5-ene Isomers

Property	(Z)-Dec-5-ene	(E)-Dec-5-ene
CAS Number	7433-78-5[1]	7433-56-9[2][3][4]
Molecular Formula	C ₁₀ H ₂₀ [1][5]	C ₁₀ H ₂₀ [2][3][4]
Molecular Weight	140.27 g/mol [1][5][6]	140.27 g/mol [2][3][4]
Boiling Point	170 °C (at 750 mmHg)[3]	171 °C (at 760 mmHg)
Density	0.74 g/mL[3]	Not available
Refractive Index	1.4240[3]	Not available

Table 2: Spectroscopic Data for Dec-5-ene Isomers


Isomer	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	Key IR Bands (cm ⁻¹)
(Z)-Dec-5-ene	5.34 (m, 2H), 2.03 (m, 4H), 1.34 (m, 8H), 0.90 (t, 6H)	129.9, 32.6, 29.5, 22.8, 14.2	~3020 (sp ² C-H stretch), ~1655 (C=C stretch), ~700 (cis C-H bend)
(E)-Dec-5-ene	5.40 (m, 2H), 1.96 (m, 4H), 1.32 (m, 8H), 0.89 (t, 6H)[7]	130.8, 35.1, 31.8, 22.7, 14.1	~3025 (sp ² C-H stretch), ~1670 (C=C stretch), ~965 (trans C-H bend)[2]

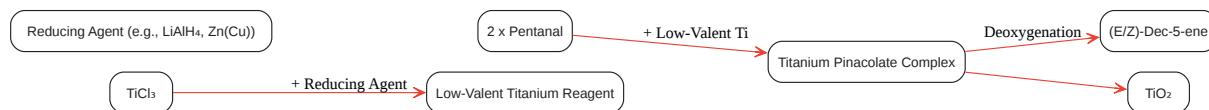
Hypothetical "First" Synthesis: Non-Stereoselective Approaches

The initial synthesis of **Dec-5-ene**, prior to the development of modern stereoselective methods, would likely have involved reactions that produce a mixture of (E) and (Z) isomers. Two such classical methods are the Wittig reaction with a non-stabilized ylide and the McMurry coupling.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.^{[5][8][9][10][11]} For a symmetrical alkene like **Dec-5-ene**, this could be achieved by reacting pentanal with the ylide derived from 1-bromobutane.

[Click to download full resolution via product page](#)


Caption: Wittig reaction pathway for **Dec-5-ene** synthesis.

- **Ylide Preparation:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.0 equivalent) dropwise. Allow the resulting deep red or orange solution to stir for 1 hour at room temperature to ensure complete ylide formation.
- **Reaction:** Cool the ylide solution back to 0 °C. Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

- Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by thin-layer chromatography (TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product, a mixture of (E)- and (Z)-**Dec-5-ene**, can be purified from the triphenylphosphine oxide byproduct by column chromatography on silica gel.

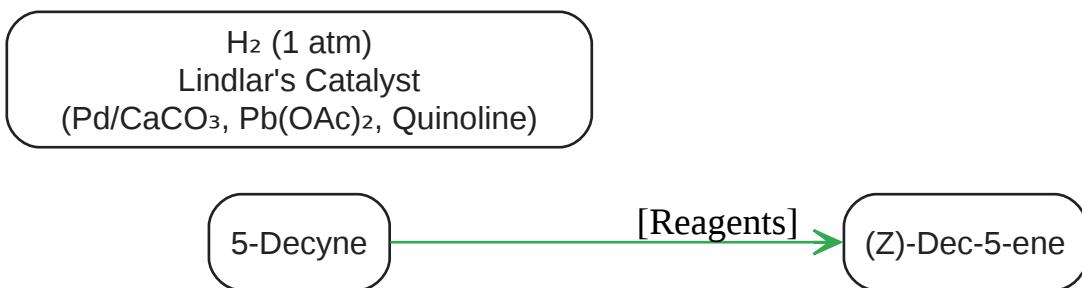
McMurry Coupling

The McMurry reaction provides an effective method for the reductive coupling of two aldehyde or ketone molecules to form an alkene.^{[12][13]} The reaction of two equivalents of pentanal using a low-valent titanium reagent yields **Dec-5-ene**. A reported yield for the McMurry coupling of pentanal to form 5-decene is 70%.^[14]

[Click to download full resolution via product page](#)

Caption: McMurry coupling pathway for **Dec-5-ene** synthesis.

- Catalyst Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous titanium(III) chloride (2.2 equivalents) and a reducing agent such as zinc-copper couple (4.4 equivalents). Add anhydrous dimethoxyethane (DME) or THF and reflux the mixture for 1-2 hours to generate the active low-valent titanium slurry (typically black in color).
- Reaction: Cool the slurry to room temperature. Add a solution of pentanal (1.0 equivalent) in the same anhydrous solvent dropwise over 1-2 hours.


- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC or GC.
- Workup and Purification: Cool the reaction to room temperature and quench by the slow, careful addition of 10% aqueous potassium carbonate solution. Stir for 30 minutes, then filter the mixture through a pad of celite to remove the titanium salts. Extract the filtrate with pentane or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully by distillation. Further purification can be achieved by fractional distillation.

Modern Stereoselective Synthesis of Dec-5-ene

The synthesis of geometrically pure isomers of **Dec-5-ene** is most reliably achieved through the stereoselective reduction of 5-decyne.

Synthesis of (Z)-Dec-5-ene via Lindlar Hydrogenation

The partial hydrogenation of an alkyne over a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen, yielding the (Z)-alkene.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)


Caption: Synthesis of (Z)-**Dec-5-ene** via Lindlar hydrogenation.

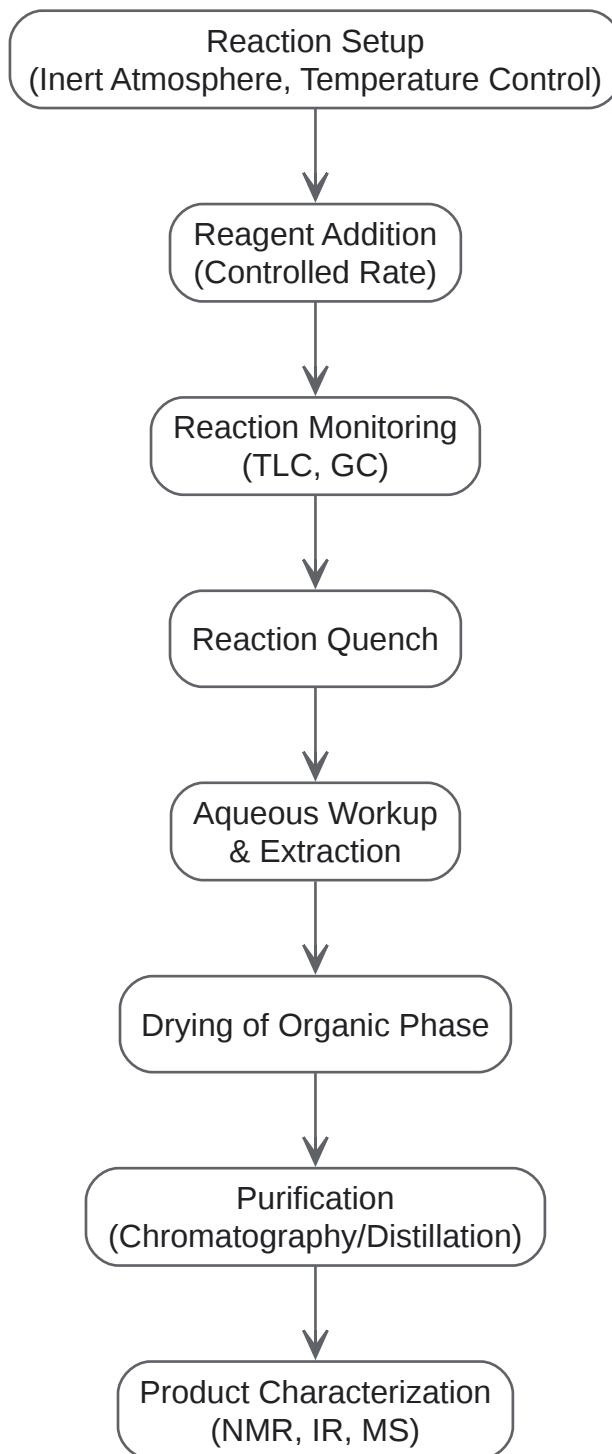
- Setup: To a round-bottom flask, add 5-decyne (1.0 equivalent) and a solvent such as methanol or ethyl acetate. Add Lindlar's catalyst (5% Pd on $CaCO_3$, poisoned with lead acetate; ~5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).

- Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas from a balloon several times. Stir the mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
- Monitoring: Monitor the reaction progress by GC or TLC. The reaction is typically complete when one equivalent of hydrogen has been consumed.
- Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. The filtrate is concentrated in vacuo to yield crude **(Z)-Dec-5-ene**. The product is often of high purity, but can be further purified by distillation if necessary.

Synthesis of **(E)-Dec-5-ene** via Dissolving Metal Reduction

The reduction of an alkyne with sodium or lithium metal in liquid ammonia results in the anti-addition of hydrogen, selectively forming the **(E)-alkene**.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[12\]](#)[\[15\]](#)[\[19\]](#)[\[21\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)


Caption: Synthesis of **(E)-Dec-5-ene** via dissolving metal reduction.

- Setup: In a three-necked flask fitted with a dry-ice condenser and an inlet for ammonia gas, condense ammonia at -78 °C (dry ice/acetone bath).
- Reaction: To the liquid ammonia, add small pieces of sodium metal (2.2 equivalents) until a persistent deep blue color is observed, indicating the presence of solvated electrons. Add a solution of 5-decyne (1.0 equivalent) in a minimal amount of anhydrous THF dropwise. Stir the mixture at -78 °C for 2-3 hours.

- Quenching: Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
- Workup and Purification: Allow the ammonia to evaporate overnight under a stream of nitrogen. To the remaining residue, add water and extract with pentane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent by distillation to yield **(E)-Dec-5-ene**.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the synthesis and purification of **Dec-5-ene** isomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cis-5-Decene | C10H20 | CID 5364449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Decene, (E)- [webbook.nist.gov]
- 3. 5-Decene, (E)- [webbook.nist.gov]
- 4. 5-Decene, (E)- [webbook.nist.gov]
- 5. 5-Decene [webbook.nist.gov]
- 6. 5-Decene | C10H20 | CID 23916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRANS-5-DECENE(7433-56-9) 1H NMR spectrum [chemicalbook.com]
- 8. (E)-5-propyldec-5-ene | C13H26 | CID 92034318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Decene, (E)- (CAS 7433-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 15. E-selective reduction of alkynes using sodium in liquid ammonia [mail.almerja.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. 1-Decene(872-05-9) 13C NMR [m.chemicalbook.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. open.bu.edu [open.bu.edu]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- To cite this document: BenchChem. [The Discovery and Stereoselective Synthesis of Dec-5-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1669984#discovery-and-first-synthesis-of-dec-5-ene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com